molecular formula C3H9NO6S B14799465 (S)-2-Amino-3-sulfopropanoic acid hydrate

(S)-2-Amino-3-sulfopropanoic acid hydrate

Katalognummer: B14799465
Molekulargewicht: 187.17 g/mol
InChI-Schlüssel: PCPIXZZGBZWHJO-HSHFZTNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-sulfopropanoic acid hydrate is a zwitterionic compound that contains both an amino group and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-sulfopropanoic acid hydrate typically involves the reaction of (S)-2-Amino-3-sulfopropanoic acid with water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the stability of the hydrate form.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-3-sulfopropanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonic acid group can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced sulfonic acid derivatives.

    Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-sulfopropanoic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-sulfopropanoic acid hydrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activity and influence metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

    ®-2-Amino-3-sulfopropanoic acid hydrate: The enantiomer of (S)-2-Amino-3-sulfopropanoic acid hydrate.

    2-Amino-3-sulfopropanoic acid: The non-hydrate form of the compound.

    3-Sulfopropanoic acid: A related compound lacking the amino group.

Uniqueness: this compound is unique due to its zwitterionic nature, which allows it to participate in a wide range of chemical reactions and interactions. Its hydrate form also provides additional stability and solubility, making it more versatile in various applications.

Eigenschaften

Molekularformel

C3H9NO6S

Molekulargewicht

187.17 g/mol

IUPAC-Name

(2S)-2-amino-3-sulfopropanoic acid;hydrate

InChI

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m1./s1

InChI-Schlüssel

PCPIXZZGBZWHJO-HSHFZTNMSA-N

Isomerische SMILES

C([C@H](C(=O)O)N)S(=O)(=O)O.O

Kanonische SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.